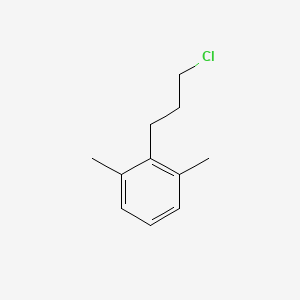
2-(3-Chloropropyl)-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-1,3-dimethylbenzene: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-chloropropyl group and two methyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
C6H4(CH3)2+ClCH2CH2CH2ClAlCl3C6H3(CH3)2CH2CH2CH2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropyl group. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: NaOH, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Major Products
Substitution: Formation of propyl-substituted benzene derivatives.
Oxidation: Formation of 1,3-dimethylbenzoic acid.
Reduction: Formation of 2-propyl-1,3-dimethylbenzene.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(3-Chloropropyl)-1,3-dimethylbenzene serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of various aromatic compounds and polymers.
Biology
The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may act as precursors for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the manufacture of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(3-Chloropropyl)-1,3-dimethylbenzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloropropylbenzene
- 1,3-Dimethylbenzene (m-xylene)
- 2-(3-Chloropropyl)-1,4-dimethylbenzene
Uniqueness
2-(3-Chloropropyl)-1,3-dimethylbenzene is unique due to the specific positioning of the chloropropyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important intermediate for the synthesis of various complex molecules and materials. Further research into its properties and applications may lead to the development of new technologies and therapeutic agents.
Propriétés
Formule moléculaire |
C11H15Cl |
|---|---|
Poids moléculaire |
182.69 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
Clé InChI |
JJEDLAXRBOYKNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


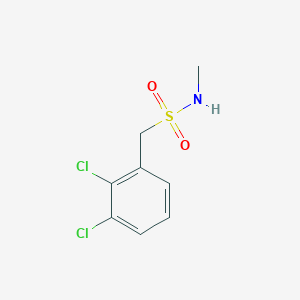
![3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13161266.png)




![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)

![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)
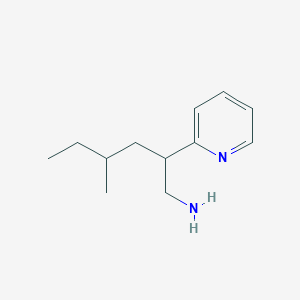
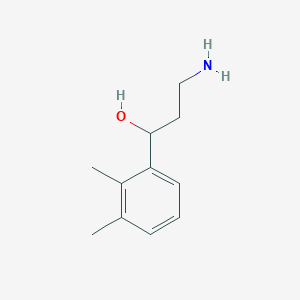
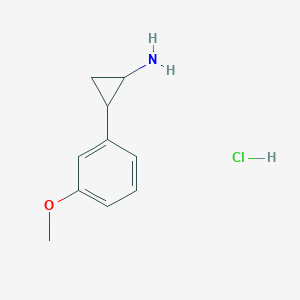

![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
